molecular formula C5H10O5 B10789946 D-Ribose CAS No. 10257-32-6

D-Ribose

Cat. No.: B10789946
CAS No.: 10257-32-6
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-SOOFDHNKSA-N
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Description

D-Ribose is a naturally occurring pentose sugar with the chemical formula C(5)H({10})O(_5). It is a crucial component of ribonucleotides, which are the building blocks of ribonucleic acid (RNA). This compound plays a vital role in the synthesis of adenosine triphosphate (ATP), the primary energy carrier in cells, and is essential for various biological processes, including genetic coding, decoding, regulation, and expression of genes .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Ribose can be synthesized through several methods, including:

    Fermentation: This is the most common industrial method, where glucose is converted to this compound using microbial fermentation. Specific strains of bacteria, such as Bacillus subtilis, are employed under controlled conditions to optimize yield.

    Chemical Synthesis: this compound can also be synthesized chemically from glucose through a series of reactions involving isomerization and reduction. This method, however, is less common due to its complexity and lower yield compared to fermentation.

Industrial Production Methods: Industrial production of this compound primarily relies on fermentation due to its efficiency and cost-effectiveness. The process involves:

Chemical Reactions Analysis

Types of Reactions: D-Ribose undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form ribonic acid using oxidizing agents such as nitric acid.

    Reduction: Reduction of this compound can yield ribitol, a sugar alcohol, using reducing agents like sodium borohydride.

    Substitution: this compound can participate in substitution reactions to form derivatives such as ribose-5-phosphate, an important intermediate in nucleotide biosynthesis.

Common Reagents and Conditions:

    Oxidation: Nitric acid, under controlled temperature and pH conditions.

    Reduction: Sodium borohydride in an aqueous or alcoholic solution.

    Substitution: Phosphorylation reactions using phosphoric acid or its derivatives under enzymatic or chemical catalysis.

Major Products:

Scientific Research Applications

D-Ribose has extensive applications in various fields:

    Chemistry: Used as a starting material for the synthesis of nucleotides and nucleosides.

    Biology: Essential for the synthesis of RNA and ATP, playing a critical role in cellular metabolism and energy production.

    Medicine: Used in the treatment of conditions such as chronic fatigue syndrome, fibromyalgia, and myocardial ischemia. It helps improve cellular energy levels and supports heart function.

    Industry: Employed in the production of health supplements, energy drinks, and as a sweetener in food products.

Mechanism of Action

D-Ribose exerts its effects primarily through its role in the synthesis of ATP. It is a key substrate in the pentose phosphate pathway, leading to the formation of ribose-5-phosphate, which is further converted into nucleotides. These nucleotides are essential for the synthesis of ATP, which provides energy for various cellular processes. This compound supplementation can enhance ATP production, particularly in tissues with high energy demands such as the heart and skeletal muscles.

Comparison with Similar Compounds

    Deoxyribose: A component of deoxyribonucleic acid (DNA), differing from D-Ribose by the absence of one oxygen atom.

    Ribulose: A ketopentose sugar involved in the Calvin cycle of photosynthesis.

    Xylulose: Another ketopentose sugar, involved in the pentose phosphate pathway.

Comparison:

    This compound vs. Deoxyribose: this compound is involved in RNA synthesis, while deoxyribose is a component of DNA. The presence of an additional hydroxyl group in this compound makes it more reactive in certain biochemical pathways.

    This compound vs. Ribulose and Xylulose: While all three sugars are pentoses, this compound is an aldose, whereas ribulose and xylulose are ketoses. This structural difference influences their roles in metabolic pathways and their reactivity.

This compound’s unique role in ATP synthesis and its involvement in critical metabolic pathways highlight its importance in both biological and industrial contexts.

Properties

CAS No.

10257-32-6

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(3R,4R,5R)-oxane-2,3,4,5-tetrol

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1

InChI Key

SRBFZHDQGSBBOR-SOOFDHNKSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H](C(O1)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O

physical_description

Solid;  [Merck Index] White powder;  [Sigma-Aldrich MSDS]

vapor_pressure

0.00000085 [mmHg]

Origin of Product

United States

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